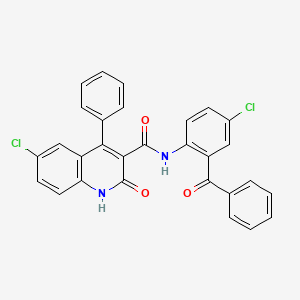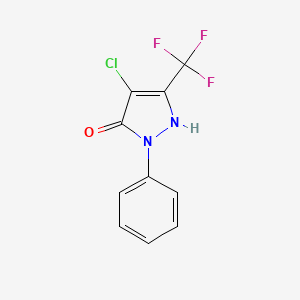![molecular formula C24H16N2O3 B6508293 2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899397-15-0](/img/structure/B6508293.png)
2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as 4-methyl-3-phenyl-chromeno[2,3-d]pyrimidine-4,5-dione (MPCPD), is a compound of the chromeno[2,3-d]pyrimidine class of molecules. It is a heterocyclic aromatic compound, which is composed of a chromene ring system with two additional phenyl rings. MPCPD has been studied extensively due to its potential applications in various scientific fields, such as medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
MPCPD has been studied extensively due to its potential applications in various scientific fields. For example, MPCPD has been used as a model compound for studying the mechanism of action of certain drugs, such as the antifungal agent ketoconazole. Additionally, MPCPD has been used to study the structure-activity relationships of chromeno[2,3-d]pyrimidine compounds. In addition, MPCPD has been studied for its potential applications in medicine and pharmacology. For example, MPCPD has been studied for its potential to inhibit the growth of certain cancer cell lines, as well as its potential to act as an anti-inflammatory agent.
Mécanisme D'action
Target of Action
The primary targets of 2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and metabolism. By inhibiting protein kinases, it disrupts the signaling processes that regulate these pathways . This disruption can lead to changes in cell growth, differentiation, and migration .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The result of the compound’s action is the inhibition of cell growth and metabolism, leading to the death of cancer cells . By inhibiting protein kinases, the compound disrupts the normal functioning of these cells, leading to their death .
Avantages Et Limitations Des Expériences En Laboratoire
MPCPD has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is relatively stable, and has a low toxicity. Additionally, MPCPD can be used to study the structure-activity relationships of chromeno[2,3-d]pyrimidine compounds, as well as the mechanism of action of drugs.
However, there are also some limitations to using MPCPD in laboratory experiments. For example, the compound is relatively expensive, and its solubility in organic solvents is low. Additionally, the compound is not widely available, and is not approved for use in humans.
Orientations Futures
In the future, MPCPD could be used to study the mechanism of action of other drugs, such as antifungals, antivirals, and antibiotics. Additionally, MPCPD could be used to study the structure-activity relationships of other chromeno[2,3-d]pyrimidine compounds. Additionally, MPCPD could be used to study the potential biochemical and physiological effects of the compound in humans, such as its potential anti-inflammatory and antioxidant properties. Finally, MPCPD could be used to develop new drugs and treatments for various diseases, such as cancer and inflammatory diseases.
Méthodes De Synthèse
MPCPD can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. In this method, an aldehyde, such as 4-methylphenylacetaldehyde, is reacted with an aromatic amine, such as 3-phenylpiperidine, in the presence of an alkali catalyst. This reaction forms a Schiff base, which is then reduced to form MPCPD. Other methods for synthesizing MPCPD include the use of a Grignard reagent, an aldol reaction, and a Suzuki coupling reaction.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c1-15-11-13-16(14-12-15)22-25-23-20(21(27)18-9-5-6-10-19(18)29-23)24(28)26(22)17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWMWSFUNGFBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6508213.png)
![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)

![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)
![4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508235.png)

![2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6508254.png)
![2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6508260.png)
![2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6508267.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione](/img/structure/B6508274.png)


